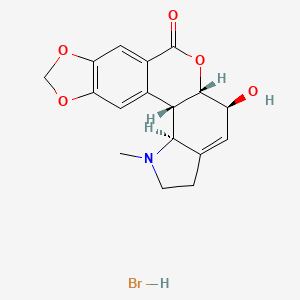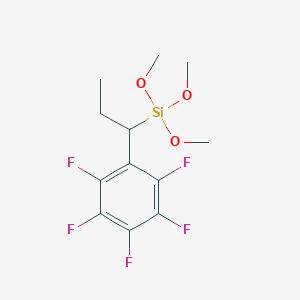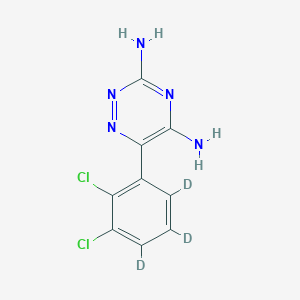
7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a coumarin derivative that can be isolated from various plant sources, including Campylotropis hirtella. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on prostate-specific antigen secretion in prostate cancer cells .
Wissenschaftliche Forschungsanwendungen
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of coumarin derivatives and their chemical properties.
Wirkmechanismus
Target of Action
The primary target of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin is the Prostate Specific Antigen (PSA) secreted from androgen-dependent prostate cancer cell line, LNCaP cells . PSA is a protein produced by cells of the prostate gland and is often elevated in the presence of prostate cancer.
Mode of Action
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin interacts with its target by inhibiting the secretion of PSA in LNCaP cells . This interaction results in a decrease in the level of PSA, which is a key marker in the diagnosis and monitoring of prostate cancer.
Biochemical Pathways
It is known that the compound’s action on psa secretion could potentially affect the growth and proliferation of prostate cancer cells .
Result of Action
The molecular and cellular effects of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin’s action include the inhibition of PSA secretion in LNCaP cells . This can potentially lead to a decrease in the growth and proliferation of prostate cancer cells.
Biochemische Analyse
Biochemical Properties
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin has been shown to interact with prostate-specific antigen (PSA) in LNCaP cells, a type of prostate cancer cell . The nature of this interaction involves the inhibition of PSA secretion, with an IC50 of 24.2 μg/mL .
Cellular Effects
In terms of cellular effects, 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin has been shown to inhibit the proliferation of LNCaP cells . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression related to cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin involves its binding to PSA in LNCaP cells, leading to the inhibition of PSA secretion . This could potentially involve changes in gene expression related to PSA production.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin typically involves the esterification of 3-phenyl-4-hydroxycoumarin with methanol under suitable reaction conditions. The product is then purified and crystallized to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar esterification reactions, followed by purification processes such as recrystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin: Another coumarin derivative with similar biological activities.
4-Methoxycoumarin: Shares structural similarities and exhibits comparable chemical reactivity.
3-Phenylcoumarin: A closely related compound with similar chemical properties.
Uniqueness: 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit prostate-specific antigen secretion sets it apart from other coumarin derivatives .
Eigenschaften
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-5-9(18)6-15-12(14)7-11(16(20)22-15)10-3-2-8(17)4-13(10)19/h2-7,17-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHMMMSWYNATM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)


![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)


